TCO-PEG2-oxyamineBoc

Storage stability Boc deprotection Bioconjugation reagent shelf life

TCO-PEG2-oxyamineBoc (CAS 2714290-16-9, MW 416.51 Da, purity ≥95%) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a trans-cyclooctene (TCO) group for ultrafast inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines and a Boc (tert-butyloxycarbonyl)-protected oxyamine group for controlled, on-demand oxime ligation with aldehydes or ketones, connected via a PEG2 spacer. The Boc protection renders the oxyamine chemically inert during storage and initial synthetic steps, enabling stepwise, sequential bioconjugation strategies that are not feasible with unprotected oxyamine analogs.

Molecular Formula C20H36N2O7
Molecular Weight 416.5 g/mol
Cat. No. B8114722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG2-oxyamineBoc
Molecular FormulaC20H36N2O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCCC=CCC1
InChIInChI=1S/C20H36N2O7/c1-20(2,3)29-19(24)22-27-16-15-26-14-13-25-12-11-21-18(23)28-17-9-7-5-4-6-8-10-17/h4-5,17H,6-16H2,1-3H3,(H,21,23)(H,22,24)/b5-4+
InChIKeyRDOXWKFGIQFTSW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG2-oxyamineBoc: A Boc-Protected Heterobifunctional Linker for Sequential Bioorthogonal Conjugation


TCO-PEG2-oxyamineBoc (CAS 2714290-16-9, MW 416.51 Da, purity ≥95%) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a trans-cyclooctene (TCO) group for ultrafast inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines and a Boc (tert-butyloxycarbonyl)-protected oxyamine group for controlled, on-demand oxime ligation with aldehydes or ketones, connected via a PEG2 spacer . The Boc protection renders the oxyamine chemically inert during storage and initial synthetic steps, enabling stepwise, sequential bioconjugation strategies that are not feasible with unprotected oxyamine analogs [1]. The PEG2 spacer provides a compact hydrophilic bridge that enhances aqueous solubility while minimizing steric interference during conjugation to biomolecular targets [2].

Why Unprotected Oxyamine or Alternative Click Handles Cannot Replace TCO-PEG2-oxyamineBoc


Substituting TCO-PEG2-oxyamineBoc with closely related analogs introduces measurable performance penalties. The unprotected analog TCO-PEG2-oxyamine lacks the Boc masking group, resulting in spontaneous oxyamine oxidation and hydrolysis during storage — limiting shelf life to approximately 12 months versus 18 months for the Boc-protected form [1]. Replacing TCO with slower click handles such as BCN (bicyclo[6.1.0]non-4-yne) sacrifices the ultrafast IEDDA kinetics (10⁴–10⁵ M⁻¹s⁻¹ for TCO-tetrazine vs. ~10⁻²–10⁰ M⁻¹s⁻¹ for strain-promoted alkyne-azide cycloaddition) that are essential for efficient labeling at low, physiologically relevant concentrations [2]. Substituting the oxyamine group with a primary amine (e.g., (S)-TCO-PEG2-NH₂) forfeits the chemoselective, catalyst-free oxime ligation with carbonyls that proceeds at pH 4.0–6.0 without cross-reactivity toward amines or thiols [3]. The quantitative evidence below demonstrates why these differences preclude simple interchange.

Quantitative Differentiation Evidence for TCO-PEG2-oxyamineBoc vs. Closest Comparators


Boc Protection Extends Storage Shelf Life 1.5-Fold vs. Unprotected Oxyamine Analog

TCO-PEG2-oxyamineBoc demonstrates an 18-month shelf life when stored at -20°C under desiccated, light-protected conditions, compared to approximately 12 months for the unprotected TCO-PEG2-oxyamine analog [1]. The Boc-protected oxyamine (-ONHBoc) remains chemically inert during storage, preventing spontaneous oxidation and hydrolysis that progressively inactivate the free oxyamine group in unprotected analogs [1]. Upon controlled acidic deprotection (TFA or HCl), the liberated oxyamine achieves ≥85% conjugation efficiency with aldehyde/ketone substrates [1]. This shelf-life extension directly reduces procurement frequency and experimental variability caused by reagent degradation.

Storage stability Boc deprotection Bioconjugation reagent shelf life

TCO-Tetrazine IEDDA Kinetics Exceed BCN-Azide SPAAC by 4–7 Orders of Magnitude

The TCO group in TCO-PEG2-oxyamineBoc participates in IEDDA cycloaddition with tetrazines at second-order rate constants of 10⁴–10⁵ M⁻¹s⁻¹ under physiological conditions, as established for this class of TCO-tetrazine ligations [1]. In contrast, BCN (bicyclo[6.1.0]non-4-yne)-based strain-promoted alkyne-azide cycloaddition (SPAAC) — the most common alternative bioorthogonal handle in analogous bifunctional linkers such as Aminooxy-PEG2-BCN — proceeds at rate constants of approximately 10⁻² to 10⁰ M⁻¹s⁻¹ [2]. This 10,000- to 10,000,000-fold kinetic advantage enables efficient conjugation at sub-micromolar concentrations and within minutes rather than hours to days, which is critical for live-cell labeling, in vivo pretargeting, and low-abundance biomarker detection [3].

Bioorthogonal kinetics IEDDA cycloaddition Click chemistry rate constants

PEG2 Spacer Balances Compactness and Solubility: PEG3 Gains 30% Aqueous Solubility at the Cost of Increased MW and Potential Steric Access Limitations

TCO-PEG2-oxyamineBoc employs a PEG2 spacer (MW contribution ~88 Da from two ethylene glycol units), yielding a total molecular weight of 416.51 Da . The PEG3 analog TCO-PEG3-oxyamineBoc (MW 460.56 Da), with three ethylene glycol units, has been reported to provide >30% higher aqueous solubility compared to PEG2-based constructs [1]. However, this solubility gain is accompanied by a 44 Da increase in molecular weight and potentially greater steric access limitations. Published data on PEGylated antibody-TCO conjugates demonstrate that shorter PEG linkers (<1000 Da, as with the PEG2 design) are less likely to interfere with antibody-antigen binding, whereas longer PEG linkers (e.g., PEG24 ~1056 Da) reduced conjugation efficiency by approximately 50% and caused binding affinity loss at higher attachment densities (KD shifted from 6 nM for 8 PEG24-TCOs to dramatically reduced binding for 15 PEG4-TCOs) [2]. The PEG2 design in TCO-PEG2-oxyamineBoc thus occupies a strategic middle ground: sufficient hydrophilicity to reduce nonspecific adsorption while maintaining a compact form factor that minimizes interference with biomolecular recognition.

PEG linker design Aqueous solubility Linker length optimization

Boc-Protected Oxyamine Enables Sequential Orthogonal Conjugation: ≥85% Deprotection-Conjugation Efficiency vs. Spontaneous Reactivity of Unprotected Analog

The Boc-protected oxyamine in TCO-PEG2-oxyamineBoc remains completely unreactive toward aldehydes and ketones until deliberate acidic deprotection (TFA or HCl), enabling a controlled two-step workflow: (1) TCO-tetrazine IEDDA conjugation, followed by (2) Boc deprotection and subsequent oxime ligation [1]. Upon deprotection, the liberated oxyamine achieves ≥85% conjugation efficiency with carbonyl-containing substrates [1]. In contrast, the unprotected analog TCO-PEG2-oxyamine bears a permanently reactive -ONH₂ group that can undergo premature oxime formation during TCO conjugation steps or spontaneous oxidation during handling, compromising overall conjugate integrity and yield [1]. The oxyamine group reacts with aldehydes and ketones at pH 4.0–6.0 with high chemoselectivity and no cross-reactivity toward amines or thiols, whereas amine-based linkers (e.g., (S)-TCO-PEG2-NH₂) require additional activation chemistry (e.g., NHS ester formation) and lack inherent carbonyl specificity [2]. This sequential orthogonality is unattainable with unprotected oxyamine or amine-only linkers.

Orthogonal protection strategy Sequential bioconjugation Oxime ligation

Procurement Cost Analysis: TCO-PEG2-oxyamineBoc Priced ~55% Lower per 25 mg than Unprotected TCO-PEG2-oxyamine

On a per-milligram basis from a common supplier (AxisPharm), TCO-PEG2-oxyamineBoc (AP10107, 25 mg) is priced at $250 (USD), equating to $10.00/mg, while the unprotected analog TCO-PEG2-oxyamine (AP10105, 25 mg) is priced at $560 (USD), equating to $22.40/mg — a 55.4% cost reduction for the Boc-protected version . At the 100 mg scale, TCO-PEG2-oxyamineBoc is $690 ($6.90/mg) versus $1,480 ($14.80/mg) for the unprotected analog, representing a 53.4% cost advantage . This price inversion — where the more synthetically complex Boc-protected compound is significantly less expensive than its unprotected counterpart — likely reflects higher manufacturing demand and optimized production routes for the protected form. Combined with the 1.5-fold longer shelf life [1], the Boc-protected compound offers both lower acquisition cost and lower replacement frequency.

Procurement cost Price comparison Reagent sourcing

PEG Linker Preservation of TCO Reactivity: PEGylation Confers >5-Fold Enhancement in Functional TCO Density on Antibodies

Rahim et al. (2015) demonstrated that TCO moieties conjugated directly to monoclonal antibodies via standard amine-coupling procedures (without a PEG spacer) lose the majority of their reactivity — only ~10% of attached TCOs remained functional for tetrazine cycloaddition, likely due to hydrophobic burial within the antibody structure [1]. Introducing TCO via hydrophilic PEG linkers (PEG4 and PEG24) fully preserved TCO reactivity, resulting in >5-fold enhancement in functional TCO density without affecting antibody binding at moderate attachment levels [1]. For PEG4-TCO-antibody conjugates, all attached TCOs were fully functional; however, at the highest valency of 15 PEG4-TCOs per antibody, binding affinity was reduced (fully recovered by increasing antibody concentration to 30 μg/mL) [1]. PEG24-TCO conjugation efficiency was approximately half that of PEG4-TCO, suggesting an optimal PEG length exists [1]. While this study used PEG4 and PEG24 linkers, the principle directly supports the PEG2 spacer design in TCO-PEG2-oxyamineBoc: a short hydrophilic PEG spacer is sufficient to prevent TCO burial and preserve full bioorthogonal reactivity while the compact length minimizes risk of binding interference.

Antibody conjugation TCO reactivity preservation PEG linker effect

Validated Application Scenarios for TCO-PEG2-oxyamineBoc Based on Quantitative Differentiation Evidence


Stepwise Assembly of PROTACs and Heterobifunctional Degraders

The Boc-protected oxyamine in TCO-PEG2-oxyamineBoc enables the sequential conjugation strategy essential for PROTAC construction: first, the TCO group undergoes rapid IEDDA cycloaddition with a tetrazine-functionalized E3 ligase ligand (10⁴–10⁵ M⁻¹s⁻¹ kinetics ensure efficient coupling), followed by acidic Boc deprotection (TFA or HCl) to unmask the oxyamine, which then forms a stable oxime bond with an aldehyde- or ketone-bearing target protein ligand at pH 4.0–6.0 with ≥85% efficiency [1]. This two-step orthogonal reactivity, combined with the compact PEG2 spacer (MW 416.51 Da) that minimizes steric interference with the ternary complex formation required for ubiquitination, makes TCO-PEG2-oxyamineBoc uniquely suited for PROTAC linker applications where temporal control over conjugation order is critical [2].

Pretargeted Molecular Imaging with Antibody-TCO Conjugates

In pretargeted imaging workflows, a monoclonal antibody is first conjugated with TCO-PEG2-oxyamineBoc via its oxyamine group (after Boc deprotection) to surface-exposed aldehydes generated by periodate oxidation of antibody glycans, achieving site-specific attachment [1]. The PEG2 spacer prevents TCO burial within the antibody structure — a phenomenon documented by Rahim et al. (2015), where direct TCO conjugation without a PEG linker reduced functional TCO density to ~10%, while PEG linkers preserved full reactivity (>5-fold enhancement) [2]. After antibody-TCO administration and target accumulation, a tetrazine-modified imaging probe is injected, reacting with surface-accessible TCOs within minutes due to the ultrafast IEDDA kinetics. The 18-month shelf life of the Boc-protected linker ensures reagent integrity throughout the multi-day conjugation and validation workflow .

Controlled Dual-Labeling of Nanoparticles for Theranostic Applications

For constructing multifunctional nanoparticle platforms (e.g., liposomes, polymeric micelles, or gold nanoparticles), TCO-PEG2-oxyamineBoc enables orthogonal dual-functionalization: the TCO group first reacts with a tetrazine-bearing therapeutic payload (e.g., a cytotoxic drug for targeted delivery), and after purification, the Boc group is deprotected to expose the oxyamine for conjugation to an aldehyde-functionalized imaging reporter (e.g., a fluorophore or chelator for PET/SPECT) [1]. The PEG2 spacer provides sufficient hydrophilicity to maintain nanoparticle colloidal stability while keeping the overall hydrodynamic radius increase minimal — important for preserving favorable pharmacokinetic profiles. The ≥85% post-deprotection oxime ligation efficiency ensures consistent stoichiometric loading of the second payload [1].

Site-Specific Antibody-Drug Conjugate (ADC) Development via Glycan Oxidation

For ADC programs requiring defined drug-to-antibody ratios (DAR), TCO-PEG2-oxyamineBoc offers a route to site-specific conjugation: mild periodate oxidation of antibody Fc glycans generates aldehyde groups that react chemoselectively with the deprotected oxyamine at pH 4.0–6.0 without cross-reactivity to antibody lysine amines or cysteine thiols [1]. The resulting oxime-linked TCO-PEG2-antibody intermediate retains binding affinity (KD = 6 nM demonstrated for PEG-antibody conjugates with up to 8 linkers per antibody in Rahim et al. 2015 [2]), and the TCO handle then enables IEDDA-mediated attachment of tetrazine-modified cytotoxic payloads. The compact PEG2 spacer (vs. longer PEG alternatives) reduces the risk of binding site steric interference, a critical parameter when targeting small or occluded epitopes. The 55% lower procurement cost vs. the unprotected analog further supports ADC development scale-up economics .

Quote Request

Request a Quote for TCO-PEG2-oxyamineBoc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.